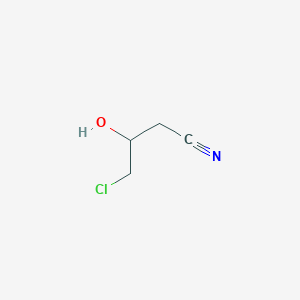

4-Chloro-3-hydroxybutyronitrile

Description

Significance of 4-Chloro-3-hydroxybutyronitrile as a Chiral Building Block in Organic Synthesis

This compound is a highly valued chiral building block in organic synthesis, primarily due to the presence of multiple reactive functional groups—a chlorine atom, a hydroxyl group, and a nitrile group—and a stereogenic center. cymitquimica.comguidechem.com This specific arrangement allows for its use in the construction of complex chiral molecules, which are crucial in the development of effective therapeutic agents. chemimpex.com The ability to selectively synthesize either the (S)- or (R)-enantiomer of this compound is paramount, as the biological activity of the final pharmaceutical product often depends on a specific stereochemistry. cymitquimica.com

The (S)-enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, is a key precursor for the synthesis of the side chains of widely used cholesterol-lowering drugs, known as statins, such as Atorvastatin and Rosuvastatin. chemicalbook.comcymitquimica.comresearchgate.net It is also utilized in creating hydroxypyrrolidinones, which serve as precursors to carbapenem (B1253116) antibiotics. chemicalbook.comcymitquimica.com

Conversely, the (R)-enantiomer, (R)-4-chloro-3-hydroxybutyronitrile, is instrumental in the synthesis of L-carnitine and its derivatives. google.comchemicalbook.com L-carnitine, sometimes referred to as vitamin BT, is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement. google.com The (R)-enantiomer is also a precursor for (R)-4-amino-3-hydroxybutyric acid, a compound with potential applications in neuroscience for its effects on cerebral metabolism and blood flow. google.combiosynth.com

Historical Context and Evolution of Research on this compound Chemistry

Research into this compound and its applications as a synthetic intermediate began to gain traction in the 1980s. Early methods for its production, as detailed in patents from that era, involved the chemical reaction of epichlorohydrin (B41342) with a cyanide source, such as sodium or potassium cyanide. google.com These initial syntheses often produced a racemic mixture, meaning both the (R) and (S) enantiomers were created in equal amounts. google.com The reaction was typically carried out under weakly basic conditions to facilitate the ring-opening of the epichlorohydrin. google.com

The growing demand for enantiomerically pure pharmaceuticals drove the evolution of synthetic methods away from racemic approaches and towards asymmetric synthesis. The challenge was to develop processes that could selectively produce one enantiomer over the other with high purity. This led to the exploration of using optically active starting materials and the development of kinetic resolution techniques. google.com A significant leap forward was the introduction of biocatalysis and chemoenzymatic strategies. Researchers discovered that enzymes, such as halohydrin dehalogenases (HHDH) and ketoreductases (KRED), could be used to produce the desired enantiomers with high selectivity and yield. researchgate.netresearchgate.net For instance, enzymes were found to catalyze the conversion of an epihalohydrin into a specific enantiomer of 4-halo-3-hydroxybutyronitrile through a ring-opening and cyanidation process. google.com

Current Research Landscape and Emerging Directions for this compound

The current research landscape for this compound is heavily focused on the optimization of green and sustainable synthetic methods. The primary goal is to develop highly efficient biocatalytic and chemoenzymatic routes that offer high yields and exceptional enantiomeric purity, while minimizing waste and cost. researchgate.netgoogle.com

Recent studies have explored the use of various enzymes, including alcohol dehydrogenases and carbonyl reductases, for the stereoselective reduction of precursor ketones to yield chiral this compound. nih.govnih.gov For example, alcohol dehydrogenase from Lactobacillus brevis has been used for the regio- and enantioselective reduction of a corresponding diketone to produce a precursor with very high enantiomeric excess. nih.gov Another area of intense research involves the use of aldoxime dehydratases for the asymmetric synthesis of chiral nitriles. researchgate.net

Emerging directions include the development of one-pot cascade reactions where multiple enzymatic or chemoenzymatic steps are combined, streamlining the synthesis process. researchgate.net Researchers are also investigating the application of this compound in the synthesis of novel bioactive molecules beyond the established pharmaceuticals. chemimpex.com The continuous discovery and engineering of new enzymes with improved stability, activity, and substrate specificity are expected to further advance the synthesis and application of this versatile chiral building block. researchgate.netnih.gov

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClNO | biosynth.comcymitquimica.comscbt.com |

| Molecular Weight | 119.55 g/mol | guidechem.combiosynth.comcymitquimica.com |

| Appearance | Colorless to pale yellow liquid/oil | cymitquimica.comguidechem.comgoogle.com |

| Boiling Point | ~110 °C @ 1 mmHg | chemicalbook.comchemicalbook.com |

| Density | ~1.250 g/mL at 20 °C | chemicalbook.comchemicalbook.combiosynth.com |

| Refractive Index (n20/D) | ~1.474 | chemicalbook.comchemicalbook.com |

| CAS Number (Racemic) | 105-33-9 | guidechem.comscbt.com |

| CAS Number ((S)-enantiomer) | 127913-44-4 | chemicalbook.comtcichemicals.com |

| CAS Number ((R)-enantiomer) | 84367-31-7 | biosynth.comtcichemicals.com |

Comparison of Synthetic Routes for (S)-4-Chloro-3-hydroxybutyronitrile

| Method | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Source(s) |

| Chemical Synthesis | (S)-Epichlorohydrin | Sodium Cyanide, Citric Acid | 91.3% | 99.3% | chemicalbook.comchemicalbook.com |

| Enzymatic Synthesis | (±)‐5‐(chloromethyl)‐4, 5‐dihydroisoxazole | Aldoxime Dehydratase (mutated) | 39% (for R-enantiomer) | 90% (for R-enantiomer) | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883297 | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-33-9 | |

| Record name | 4-Chloro-3-hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 4 Chloro 3 Hydroxybutyronitrile

Nucleophilic Substitution Reactions of 4-Chloro-3-hydroxybutyronitrile

The primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions, specifically SN2 reactions. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a range of nucleophiles, leading to the displacement of the chloride ion.

Substitution at the Chlorinated Carbon of this compound with Various Nucleophiles (e.g., Amines, Azides)

The chlorine atom can be readily displaced by various nucleophiles to introduce new functional groups into the molecule. This reaction is a cornerstone of its utility in organic synthesis.

With Amines: Reaction with ammonia (B1221849) or primary and secondary amines can produce the corresponding amino-substituted compounds. For example, this compound can be converted to (R)-4-amino-3-hydroxybutyric acid after reaction with ammonia followed by hydrolysis of the nitrile group. google.com Similarly, reaction with trimethylamine and subsequent hydrolysis is a pathway to synthesize (R)-carnitine. google.com The mechanism involves the lone pair of the nitrogen atom acting as a nucleophile, attacking the carbon bearing the chlorine atom and expelling the chloride ion.

With Azides: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions and can be used to synthesize the corresponding azido-substituted product, 4-azido-3-hydroxybutyronitrile. masterorganicchemistry.com This reaction is typically carried out using an azide salt, such as sodium azide (NaN₃), in a polar solvent. tutorchase.com The resulting organic azide is a stable intermediate that can be further transformed, most notably through reduction to a primary amine. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product of Substitution | Potential Final Product (after further steps) |

|---|---|---|---|

| Ammonia | NH₃ | 4-Amino-3-hydroxybutyronitrile | 4-Amino-3-hydroxybutyric acid google.com |

| Trimethylamine | N(CH₃)₃ | 4-(Trimethylammonio)-3-hydroxybutyronitrile chloride | Carnitine google.com |

| Azide | NaN₃ | 4-Azido-3-hydroxybutyronitrile | 4-Amino-3-hydroxybutyronitrile |

Intramolecular Cyclization Pathways Involving this compound (e.g., Epoxide Formation)

Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution reaction to form an epoxide. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and resulting in the formation of a three-membered epoxide ring, known as glycidonitrile or 3,4-epoxybutyronitrile. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly and is a key reaction for halohydrins. The synthesis of this compound itself is often achieved through the reverse reaction: the ring-opening of an epoxide (epichlorohydrin) with a cyanide nucleophile. google.comchemicalbook.com

Transformations of the Hydroxyl Group in this compound

The secondary hydroxyl group is another key site of reactivity, allowing for oxidation and derivatization reactions.

Oxidation Reactions of the Hydroxyl Moiety of this compound

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 4-chloro-3-oxobutyronitrile, using standard oxidizing agents suitable for secondary alcohols. This transformation is a fundamental reaction in organic chemistry. The feasibility of this reaction is supported by documented enzymatic processes that catalyze the reverse reaction: the stereoselective reduction of a ketone (ethyl 4-chloro-3-oxobutanoate) to the corresponding secondary alcohol (ethyl (R)-4-chloro-3-hydroxybutyrate). researchgate.net Such reversible redox reactions between alcohols and ketones are common in biocatalysis. researchgate.net

Derivatization of the Hydroxyl Functionality of this compound

The hydroxyl group can be converted into other functional groups, such as esters or ethers, to modify the molecule's properties or to act as a protecting group during subsequent synthetic steps.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) will convert the hydroxyl group into an ester.

Etherification: Treatment with a strong base followed by an alkyl halide (Williamson ether synthesis) can form an ether, although intramolecular cyclization to the epoxide may be a competing reaction.

Reactions Involving the Nitrile Group of this compound

The nitrile group is a versatile functional group that can be considered a "masked" carboxylic acid. lumenlearning.com It undergoes nucleophilic addition at its electrophilic carbon atom. libretexts.orgopenstax.org

The two most significant transformations are hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions to yield a carboxylic acid. lumenlearning.comlibretexts.orgopenstax.org This reaction typically proceeds through an amide intermediate, which is then further hydrolyzed. lumenlearning.com A patented process describes the hydrolysis of this compound by heating it in concentrated hydrochloric acid to produce 4-chloro-3-hydroxybutanoic acid, which can then be esterified. google.com

Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (containing a -CH₂NH₂ group). chemguide.co.ukwikipedia.org Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or catalytic hydrogenation using catalysts such as Raney nickel or palladium. libretexts.orgopenstax.orgchemguide.co.ukwikipedia.org This provides a synthetic route to 4-amino-3-hydroxybutylamine derivatives.

| Reaction Type | Conditions/Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 4-Chloro-3-hydroxybutanamide | 4-Chloro-3-hydroxybutanoic acid google.comsavemyexams.com |

| Base-catalyzed Hydrolysis | 1. OH⁻, H₂O, heat 2. H₃O⁺ | 4-Chloro-3-hydroxybutanamide | 4-Chloro-3-hydroxybutanoic acid openstax.orgsavemyexams.com |

| Reduction | 1. LiAlH₄, ether 2. H₂O | - | 4-Amino-1-chloro-2-butanol |

| Catalytic Hydrogenation | H₂, Raney Ni (or Pd, Pt) | - | 4-Amino-1-chloro-2-butanol wikipedia.orgcommonorganicchemistry.com |

Hydrolysis of the Nitrile Functionality to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to yield either a carboxylic acid or an amide. The final product is largely dependent on the reaction conditions, particularly the pH. nih.gov This transformation can be achieved through acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is typically converted fully to the corresponding carboxylic acid, 4-chloro-3-hydroxybutanoic acid. The reaction is generally performed by heating the nitrile with a dilute acid, such as hydrochloric acid. nih.govebi.ac.uk The mechanism involves two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. google.com

The process begins with the protonation of the nitrogen atom of the nitrile, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation, an imidic acid tautomer is formed, which then rearranges to the more stable amide intermediate, 4-chloro-3-hydroxybutyramide. google.com This amide is subsequently hydrolyzed under the acidic conditions to form 4-chloro-3-hydroxybutanoic acid and an ammonium ion. ebi.ac.ukgoogle.com

A known process involves heating this compound in a concentrated hydrochloric acid solution to produce an aqueous solution of 4-chloro-3-hydroxybutanoic acid. researchgate.netnih.gov However, this method can be problematic, as the reaction sometimes halts at the amide intermediate, which can be difficult to hydrolyze further. researchgate.net An alternative approach involves dissolving this compound in an alcoholic solvent and bubbling hydrogen chloride gas through the solution, which can rapidly prepare the corresponding carboxylic acid ester in high purity. researchgate.netnih.gov

Alkaline Hydrolysis:

When this compound is heated with an alkaline solution, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. ebi.ac.uk In this mechanism, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. google.com Under the basic conditions, the amide is further hydrolyzed. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt (e.g., sodium 4-chloro-3-hydroxybutanoate) and ammonia gas. ebi.ac.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid to protonate the carboxylate ion. ebi.ac.uk

Stopping the hydrolysis at the amide stage requires carefully controlled conditions, as the amide is typically just an intermediate in the path to the carboxylic acid. google.com

| Condition | Primary Reagent | Primary Product | Final Product after Work-up |

|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | 4-Chloro-3-hydroxybutanoic acid and Ammonium ion (NH₄⁺) | 4-Chloro-3-hydroxybutanoic acid |

| Alkaline Hydrolysis | NaOH or KOH solution | Carboxylate salt (e.g., Sodium 4-chloro-3-hydroxybutanoate) and Ammonia (NH₃) | 4-Chloro-3-hydroxybutanoic acid (after acidification) |

Reduction Reactions of the Nitrile Group in this compound

The nitrile group is susceptible to reduction by various reagents, typically yielding a primary amine. While specific studies detailing the reduction of this compound are not prevalent in the reviewed literature, the general reactivity of nitriles suggests potential transformations.

Reduction to Primary Amines:

The most common transformation of a nitrile group is its reduction to a primary amine (R-CH₂NH₂). This can be achieved using strong reducing agents or through catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This process occurs twice, ultimately breaking the carbon-nitrogen triple bond. An aqueous or acidic workup is then required to protonate the resulting nitrogen intermediate to form the primary amine, 4-amino-5-chloro-2-pentanol. researchgate.netnih.gov Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst. d-nb.infonih.gov Common catalysts for this reaction include Raney nickel, platinum dioxide, or palladium. nih.gov The reaction typically requires elevated temperature and pressure. This method is often considered more economical for large-scale production. nih.gov A potential side reaction during catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines. nih.gov

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary Amine | Anhydrous ether solvent (e.g., THF, diethyl ether) |

| H₂ / Metal Catalyst (e.g., Raney Ni, Pt, Pd) | Primary Amine | High pressure, elevated temperature |

Other Nitrile-Based Transformations (e.g., Cycloadditions)

The carbon-nitrogen triple bond in nitriles can participate in cycloaddition reactions, although specific examples involving this compound are not extensively documented in the scientific literature. In general, nitriles can react as dipolarophiles or dienophiles in [3+2] and [4+2] cycloadditions, respectively. For instance, in the presence of azides, nitriles can undergo a [3+2] cycloaddition to form tetrazoles. These reactions often require heat or catalysis. The applicability of such transformations to this compound would depend on the reactivity of its nitrile group under the specific cycloaddition conditions and potential interference from the chloro and hydroxyl functionalities.

Enzymatic Reaction Mechanisms Involving this compound

Halohydrin Dehalogenase Mechanism for this compound Substrate Conversion

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. researchgate.netnih.gov These enzymes are pivotal in the biocatalytic synthesis of chiral compounds, including (S)-4-Chloro-3-hydroxybutyronitrile, a key building block for pharmaceuticals like atorvastatin. researchgate.net

The synthesis of this compound using HHDH can start from prochiral substrates such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP). The mechanism involves a two-step, one-pot reaction catalyzed by the enzyme:

Dehalogenation and Epoxide Formation: The HHDH enzyme first catalyzes the intramolecular displacement of a chloride ion from 1,3-DCP, forming the epoxide intermediate, epichlorohydrin (B41342).

Nucleophilic Ring-Opening: In the presence of a cyanide ion (CN⁻), the HHDH catalyzes the nucleophilic attack of the cyanide on one of the carbon atoms of the epichlorohydrin ring. This opens the epoxide ring to form this compound.

The enzyme HheC from Agrobacterium radiobacter AD1 has been identified as particularly effective for this transformation. researchgate.net When using 1,3-DCP as the substrate, HheC can produce (S)-4-chloro-3-hydroxybutyronitrile with high enantiomeric excess (up to 97.3% ee). researchgate.net The stereoselectivity arises because HheC preferentially converts the (S)-epichlorohydrin intermediate into the final product. nih.gov This enantioselectivity is crucial for the synthesis of optically active pharmaceutical intermediates.

Nitrile Hydratase and Amidase Mechanistic Insights for this compound Hydrolysis

The enzymatic hydrolysis of the nitrile group in this compound offers a green alternative to chemical methods, proceeding under mild conditions. This biotransformation can be accomplished by two main classes of enzymes: nitrile hydratases and amidases, often working in sequence, or by nitrilases which convert the nitrile directly to the carboxylic acid.

Nitrile Hydratase (NHase) Mechanism:

Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide. nih.govresearchgate.net The active site contains a non-heme iron (Fe³⁺) or non-corrin cobalt (Co³⁺) ion. wikipedia.org The proposed catalytic mechanism involves the coordination of the nitrile's nitrogen atom to the metal center. This coordination activates the nitrile group, making the carbon atom more susceptible to nucleophilic attack by a water molecule. nih.gov The water molecule, activated by the enzyme's active site residues, attacks the nitrile carbon, leading to the formation of 4-chloro-3-hydroxybutyramide.

Amidase Mechanism:

Amidases catalyze the hydrolysis of amides to produce a carboxylic acid and ammonia. nih.gov These enzymes are key in the second step of nitrile metabolism in organisms that possess a nitrile hydratase/amidase pathway. wikipedia.org The catalytic mechanism of many amidases involves a catalytic triad, typically composed of cysteine, glutamate, and lysine residues. nih.gov The reaction proceeds via a thioester intermediate. The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the amide substrate (4-chloro-3-hydroxybutyramide). Ammonia is released, and a covalent acyl-enzyme intermediate is formed. This intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid product (4-chloro-3-hydroxybutanoic acid) and regenerating the free enzyme. nih.gov

Some amidases, such as the one from Rhodococcus rhodochrous J1, have been shown to possess a minor "nitrilase" activity, meaning they can directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia, although with much lower efficiency compared to their activity on amides. nih.gov

Applications of 4 Chloro 3 Hydroxybutyronitrile in Organic Synthesis

Utilization of 4-Chloro-3-hydroxybutyronitrile in Pharmaceutical Synthesis

The strategic importance of this compound in the pharmaceutical industry is underscored by its role as a precursor to a variety of drugs. Its chirality is particularly crucial, as it enables the stereospecific synthesis of complex molecules, ensuring the desired therapeutic effects.

Precursor to Atorvastatin and Related Statins

(S)-4-chloro-3-hydroxybutyronitrile is a critical chiral intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol. researchgate.net Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov The synthesis of Atorvastatin and other statins often involves the conversion of (S)-4-chloro-3-hydroxybutyronitrile to ethyl (S)-4-chloro-3-hydroxybutanoate, another important chiral building block. Biocatalytic methods, utilizing enzymes such as halohydrin dehalogenases or reductases from microorganisms like Rhodococcus erythropolis, are employed to produce the (S)-enantiomer with high purity and enantiomeric excess. researchgate.net

Table 1: Synthesis of Atorvastatin Precursor

| Starting Material | Product | Key Transformation | Catalyst/Reagent | Significance |

|---|---|---|---|---|

| (S)-4-Chloro-3-hydroxybutyronitrile | Ethyl (S)-4-chloro-3-hydroxybutanoate | Esterification | Ethanol, Acid catalyst | Key intermediate for Atorvastatin side chain synthesis |

Synthesis of L-Carnitine and its Derivatives from this compound

This compound serves as a synthetic intermediate for L-Carnitine, a vital compound involved in fatty acid metabolism. google.comnih.gov L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for energy production. nih.gov The synthesis involves the reaction of (R)-4-chloro-3-hydroxybutyronitrile with trimethylamine, followed by hydrolysis to yield L-Carnitine. google.com This process highlights the importance of the specific enantiomer of the starting material to produce the biologically active L-form of carnitine.

Table 2: L-Carnitine Synthesis from this compound

| Reactant | Product | Key Reaction Steps | Significance |

|---|

Role in the Synthesis of Ryrunidine and Neuroprotective Compounds

This compound is a precursor in the synthesis of Ryrunidine, a compound recognized for its neuroprotective properties. Ryrunidine is reported to enhance brain metabolism and improve cerebral blood flow. The synthesis showcases the utility of this compound in creating compounds with potential therapeutic applications in neurological disorders.

Intermediate for 4-Amino-3-hydroxybutyric Acid (GABA Analogs)

The compound is also a key intermediate in the production of 4-amino-3-hydroxybutyric acid (GABOB), an analog of the neurotransmitter GABA. google.com GABOB and other GABA analogs have potential therapeutic effects in various neurological conditions. The synthesis typically involves the reaction of this compound with ammonia (B1221849), followed by hydrolysis, to introduce the amino group and form the final acid. google.com

Building Block for Carbapenems and Other Beta-Lactam Antibiotics

This compound is utilized as a building block in the synthesis of carbapenems and other beta-lactam antibiotics. cymitquimica.comhsppharma.com These antibiotics are a cornerstone in treating bacterial infections by inhibiting bacterial cell wall synthesis. nih.govbiomolther.org Specifically, (3S)-4-chloro-3-hydroxybutyronitrile is used to synthesize hydroxypyrrolidinones, which are precursors to carbapenems. cymitquimica.comchemicalbook.com This application demonstrates the compound's versatility in constructing the complex core structures of these essential medicines.

Development of Chiral Compounds for Drug Discovery from this compound

The chiral nature of this compound makes it a valuable starting material for the development of a wide array of new chiral compounds in drug discovery. nih.govrsc.org Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net By providing a readily available source of chirality, this compound enables the synthesis of novel, stereochemically defined molecules for screening and development as potential new drugs. nih.gov Its utility as a chiral synthon allows medicinal chemists to explore new chemical space with a higher degree of three-dimensionality, which can lead to drugs with improved target specificity and efficacy. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 4 Chloro 3 Hydroxybutyronitrile

Chromatographic Methods for Purity and Enantiomeric Excess Determination of 4-Chloro-3-hydroxybutyronitrile (e.g., GC, HPLC)

Chromatographic techniques are indispensable for assessing the chemical purity and the enantiomeric composition of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods utilized.

Gas Chromatography (GC) is frequently used to determine the chemical purity of this compound. The compound's volatility allows for its analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification. Purity levels are typically reported to be high, with commercial standards often exceeding 96-98%. tcichemicals.comtcichemicals.comtcichemicals.com For determining enantiomeric excess (ee), chiral GC is the method of choice. This involves using a chiral stationary phase that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. Research has demonstrated the successful use of GC to determine the optical purity of (S)-4-chloro-3-hydroxybutyronitrile, achieving results of 99.3% ee. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is another powerful tool for enantiomeric excess determination. nih.gov This method offers versatility in column and mobile phase selection to achieve optimal separation of the enantiomers. Chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives, are commonly employed. While specific methods for this compound are often proprietary, general principles of chiral HPLC apply. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, resulting in different retention times. Reverse-phase HPLC with a suitable chiral column can effectively resolve the stereoisomers, allowing for accurate quantification. nih.gov

| Technique | Purpose | Typical Stationary Phase | Common Detector | Key Findings/Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Chemical Purity | Standard non-polar or mid-polar columns (e.g., polysiloxane-based) | Flame Ionization Detector (FID) | Quantification of impurities; reported purities often >96%. tcichemicals.comchemimpex.comavantorsciences.com |

| Chiral Gas Chromatography (GC) | Enantiomeric Excess (ee) | Chiral columns (e.g., cyclodextrin-based) | Flame Ionization Detector (FID) | Separation and quantification of (R)- and (S)-enantiomers; ee values of >99% have been reported. chemicalbook.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | Chiral columns (e.g., OD-RH, cyclodextrin-based) | UV Detector, Circular Dichroism (CD) Detector | Provides reliable resolution of stereoisomers for accurate ee determination. nih.govnih.gov |

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment of this compound (e.g., NMR, IR, Optical Rotation)

Spectroscopic methods are crucial for confirming the molecular structure and assigning the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra are used to identify the different types of protons and their connectivity. The spectrum of this compound would show distinct signals for the protons of the chloromethyl group (Cl-CH₂), the methine proton adjacent to the hydroxyl group (CH-OH), and the methylene (B1212753) group adjacent to the nitrile (CH₂-CN).

¹³C NMR spectra reveal the number of unique carbon environments. For this compound, four distinct signals corresponding to the nitrile carbon, the hydroxyl-bearing carbon, the chloro-substituted carbon, and the methylene carbon are expected. nih.gov

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. nih.gov

A broad absorption band in the region of 3400-3300 cm⁻¹ indicates the O-H stretching of the hydroxyl group.

A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group.

Absorptions in the fingerprint region, typically between 850-550 cm⁻¹, can be attributed to the C-Cl stretching vibration. libretexts.org

Optical Rotation is a critical technique for assigning the absolute configuration of the chiral center. Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation ([α]) is a characteristic physical property.

The (R)-enantiomer is dextrorotatory, reported as (R)-(+)-4-chloro-3-hydroxybutyronitrile, with a specific rotation value of [α]D²⁵ +11.0° (neat). sigmaaldrich.comsigmaaldrich.com Other reported values include a range of +12.0° to +14.0° (neat at 20°C). tcichemicals.comchemimpex.com

The (S)-enantiomer is levorotatory, designated as (S)-(-)-4-chloro-3-hydroxybutyronitrile.

| Technique | Parameter | Characteristic Data/Region | Information Obtained |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to -CH₂Cl, -CH(OH)-, and -CH₂CN protons. nih.gov | Proton environment and connectivity. |

| ¹³C NMR | Chemical Shift (δ) | Four distinct signals for the four carbon atoms. nih.gov | Carbon skeleton confirmation. |

| Infrared (IR) | Frequency (cm⁻¹) | ~3400 cm⁻¹ (broad) | O-H stretch of the hydroxyl group. nih.gov |

| ~2250 cm⁻¹ (sharp) | C≡N stretch of the nitrile group. | ||

| ~850-550 cm⁻¹ | C-Cl stretch. libretexts.org | ||

| Optical Rotation | Specific Rotation [α]D | +11.0° to +14.0° (neat) for the (R)-enantiomer. tcichemicals.comchemimpex.comsigmaaldrich.com | Confirmation of stereochemical configuration. |

Mass Spectrometry Applications for this compound Research

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. It provides a highly accurate mass-to-charge ratio (m/z) of the parent ion and its fragments.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which for this compound (C₄H₆ClNO) is calculated to be 119.0138 Da. nih.gov This allows for the unambiguous confirmation of the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (e.g., through GC-MS) can provide additional structural information, corroborating the connectivity of the atoms within the molecule.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₄H₆ClNO | Defines the elemental composition. nih.govguidechem.com |

| Molecular Weight | 119.55 g/mol | Average molecular mass. nih.govguidechem.com |

| Monoisotopic Mass | 119.0137915 Da | Exact mass used for HRMS confirmation. nih.govguidechem.com |

| Key Isotopic Pattern | M⁺ and M+2 peaks in ~3:1 ratio | Confirms the presence of one chlorine atom. |

Theoretical and Computational Studies of 4 Chloro 3 Hydroxybutyronitrile

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction of 4-Chloro-3-hydroxybutyronitrile

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and predicting the reactivity of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as Ethyl (S)-(–)-4-chloro-3-hydroxybutyrate. researchgate.net These studies help in understanding the fundamental principles that govern the behavior of this compound.

Conformational analysis of this compound would involve identifying the various stable spatial arrangements of its atoms (conformers) and determining their relative energies. The presence of a chiral center at the C3 position, along with the flexible single bonds, allows for several possible conformations. The relative stability of these conformers is dictated by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrile or chloro groups.

Theoretical calculations can predict key reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors, derived from the molecular orbitals, are crucial for understanding how this compound will interact with other chemical species.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Significance | Predicted Trend for this compound |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate electrons. Higher HOMO energy corresponds to a better electron donor. | The lone pairs on the oxygen and chlorine atoms, as well as the π-system of the nitrile group, would contribute to the HOMO, making these sites susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept electrons. Lower LUMO energy corresponds to a better electron acceptor. | The antibonding orbitals associated with the C-Cl and C≡N bonds would likely contribute to the LUMO, making the carbon atoms of these groups susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. | The presence of polar bonds and functional groups suggests a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as half the HOMO-LUMO gap. | A moderate value would be expected, reflecting its nature as a stable yet reactive intermediate. |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. Related to electronegativity. | This value would influence the direction of charge transfer in reactions. |

| Electrophilicity Index (ω) | A measure of the stabilization energy when the system acquires an additional electronic charge. | This index would quantify the molecule's ability to act as an electrophile. |

This table is illustrative and based on general principles of quantum chemistry as applied to the structure of this compound. Specific values would require dedicated DFT calculations.

Molecular Modeling of Enzyme-Substrate Interactions with this compound

The enantioselective synthesis of chiral compounds like (S)-4-chloro-3-hydroxybutyronitrile is often achieved using biocatalysts such as halohydrin dehalogenases (HHDHs). Molecular modeling techniques, particularly molecular docking, are instrumental in understanding the interactions between this compound and the active sites of these enzymes.

Molecular docking simulations predict the preferred orientation of a ligand (the substrate, in this case) when it binds to a receptor (the enzyme) to form a stable complex. These simulations provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. For this compound, docking studies with enzymes like HHDH can elucidate the basis for the observed stereoselectivity.

For instance, docking simulations of (R)- and (S)-4-chloro-3-hydroxybutyronitrile into the active site of an HHDH could reveal why one enantiomer binds more favorably than the other. The interactions would likely involve hydrogen bonds between the hydroxyl group of the substrate and polar residues in the active site, as well as hydrophobic interactions. The precise positioning of the chloromethyl group relative to the catalytic residues would be crucial for the subsequent enzymatic transformation.

Table 2: Illustrative Enzyme-Substrate Interactions for (S)-4-Chloro-3-hydroxybutyronitrile

| Interaction Type | Substrate Moiety | Potential Interacting Enzyme Residue (Example) | Significance |

| Hydrogen Bonding | Hydroxyl group (-OH) | Serine, Threonine, Aspartate, Glutamate | Orients the substrate in the active site and activates it for reaction. |

| Hydrogen Bonding | Nitrile group (-CN) | Asparagine, Glutamine | Can contribute to substrate binding and specificity. |

| Hydrophobic Interactions | Ethyl backbone | Leucine, Isoleucine, Valine | Stabilizes the substrate within the nonpolar regions of the active site. |

| Halogen Bonding | Chloro group (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Can play a role in substrate recognition and positioning. |

This table is a generalized representation. The specific residues and interactions would depend on the particular enzyme being modeled.

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

This compound undergoes various chemical transformations that are key to its utility as a synthetic intermediate. These include nucleophilic substitution of the chlorine atom, oxidation of the hydroxyl group, and reactions of the nitrile group. Computational chemistry provides methods to analyze the pathways of these reactions and to model the high-energy transition states that are fleetingly formed.

Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products. This allows for the identification of intermediates and transition states. Transition state theory is a fundamental concept in chemical kinetics, and computational modeling allows for the determination of the geometry and energy of these transient species. mit.edu

For example, in the conversion of this compound to 4-amino-3-hydroxybutyronitrile by reaction with ammonia (B1221849), a computational study could model the SN2 reaction mechanism. This would involve calculating the energy profile as the ammonia molecule approaches the carbon atom bearing the chlorine, the C-Cl bond breaks, and the C-N bond forms. The transition state for this reaction would be a five-coordinate carbon species.

Table 3: Computational Parameters in Reaction Pathway Analysis

| Parameter | Description | Application to this compound Transformations |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculating the activation energies for different competing reaction pathways can predict the major product under specific conditions. |

| Transition State Geometry | The atomic arrangement at the peak of the energy profile. | Determining the geometry of the transition state provides insight into the steric and electronic factors that control the reaction rate and stereochemistry. |

| Imaginary Frequency | A vibrational mode with a negative frequency, which corresponds to the motion along the reaction coordinate at the transition state. | The presence of a single imaginary frequency confirms that the calculated structure is a true transition state. |

| Intrinsic Reaction Coordinate (IRC) Calculation | A calculation that follows the reaction path downhill from the transition state to the reactants and products. | IRC calculations verify that the identified transition state connects the desired reactants and products. |

This table outlines the general computational parameters used in reaction pathway analysis.

By applying these theoretical and computational methods, a deeper understanding of the chemical nature of this compound can be achieved, facilitating the optimization of its synthesis and its application in the development of new chemical entities.

Industrial Scale Up and Process Optimization for 4 Chloro 3 Hydroxybutyronitrile Production

Reactor Design and Engineering Considerations for 4-Chloro-3-hydroxybutyronitrile Synthesis

The synthesis of this compound is typically achieved by the reaction of epichlorohydrin (B41342) with a cyanide source. The choice of reactor and the engineering parameters are critical for maximizing yield and purity while ensuring safe operation. Based on existing patents and chemical literature, batch or semi-batch reactors are commonly employed for this process. google.comchemicalbook.com

Key engineering considerations for scale-up include:

pH Control: The reaction is highly sensitive to pH. Different patented processes specify distinct optimal pH ranges, such as 8.0-10.0 or 7.0-8.0, to achieve high yields and purity. google.comgoogle.com Maintaining a precise pH is crucial to prevent the formation of byproducts. Industrial reactors must be equipped with reliable pH monitoring and automated dosing systems for acids (e.g., acetic acid, citric acid) or bases to control the reaction environment. chemicalbook.comgoogle.com

Temperature Management: The reaction temperature must be carefully controlled, with ranges cited between 20°C and 60°C depending on the specific process. google.comgoogle.com Inadequate temperature control can affect reaction rates and selectivity. Large-scale reactors require efficient heat exchange systems, such as cooling jackets or internal coils, to manage the reaction's thermal profile.

Mixing: Homogeneous mixing is essential to ensure uniform distribution of reactants and maintain consistent pH and temperature throughout the reactor volume. The use of appropriate agitators and baffles is critical, particularly in large tanks, to avoid localized concentration gradients. google.com

Materials of Construction: The choice of reactor material is vital, especially when corrosive substances are involved. For instance, processes that may generate hydrogen chloride or handle acidic conditions necessitate the use of corrosion-resistant reactors to ensure equipment longevity and prevent product contamination. google.com

Downstream Processing: The reactor design must integrate with subsequent purification steps. The most common purification method is vacuum distillation to separate the this compound product from unreacted starting materials, solvents, and byproducts. google.com

The following table summarizes reaction parameters from various patented synthesis methods, illustrating the specific conditions that must be managed at an industrial scale.

| Parameter | Method 1 (JPS63316758A) google.com | Method 2 (CN1919835A) google.com | Method 3 (US20060264652A1) google.com | Method 4 (ChemicalBook) chemicalbook.comchemicalbook.com |

| Starting Materials | Epichlorohydrin, Potassium/Sodium Cyanide | Epichlorohydrin, Hydrocyanic Acid | Epichlorohydrin, Cyanide | (S)-Epichlorohydrin, Sodium Cyanide |

| pH Range | 8.0 - 10.0 | Not specified, basic catalyst used | 7.0 - 8.0 | 7.9 - 8.2 |

| Temperature | 20 - 25 °C | 60 °C | 15 - 25 °C (preferred) | 22 - 25 °C |

| Reaction Time | 1.5 - 4 hours | ~7.7 hours (including addition) | Not specified | ~11 hours (including addition) |

| Solvent/Medium | Water and Alcohols | Methanol (B129727) | Water | Water |

| Yield | ~78.4% | ~92% | High yield claimed | ~91.3% |

Continuous Flow Synthesis Approaches for this compound

While batch processing is common, continuous flow synthesis offers significant potential advantages for the production of this compound, particularly in addressing safety and efficiency challenges. This compound is considered compatible with continuous flow chemistry. nbinno.com The application of continuous manufacturing can lead to enhanced process control and a more consistent product profile.

Potential benefits of adopting a continuous flow approach include:

Enhanced Safety: The use of highly toxic reagents like cyanides can be managed more safely in continuous flow systems. The small reactor volumes and contained nature of flow chemistry minimize the amount of hazardous material present at any given time. flinders.edu.au

Superior Heat and Mass Transfer: Microreactors or tubular reactors possess a high surface-area-to-volume ratio, allowing for highly efficient heat exchange. researchgate.net This enables precise temperature control, which is critical for the selectivity of the this compound synthesis.

Improved Process Control: Continuous flow allows for steady-state operation, leading to greater consistency in product quality. Parameters such as pH, temperature, and residence time can be monitored and controlled in real-time to optimize the reaction. flinders.edu.au

Scalability: Scaling up a continuous process, often through "numbering-up" (running multiple reactors in parallel), can be more straightforward than scaling up a batch reactor, as the fundamental reaction conditions are maintained. researchgate.net

Although detailed, publicly available schematics for a dedicated continuous flow setup for this specific synthesis are limited, a conceptual design would likely involve pumping streams of epichlorohydrin and a cyanide solution into a T-mixer before entering a temperature-controlled tubular or micro-channel reactor. A third stream for a pH-adjusting agent could be introduced as needed. The output stream would then proceed directly to in-line purification stages.

Economic and Environmental Aspects of Large-Scale this compound Production

The economic viability and environmental footprint of large-scale this compound production are heavily influenced by the chosen synthetic route and process efficiency.

Economic Considerations: The primary economic drivers for the production of this compound are raw material costs, process yield, and operational efficiency. Patents in this field frequently emphasize the development of processes that are low-cost and suitable for large-scale operation. google.comgoogle.com

Yield and Purity: High-yield processes directly translate to lower costs per kilogram of product. Processes that yield high-purity material can also reduce the economic burden of downstream purification. google.com

Process Simplification: Methods that reduce the number of steps or simplify purification, such as avoiding the generation of solid byproducts, can lead to substantial cost savings. google.com

Environmental Aspects: The environmental impact of the synthesis is a major consideration, primarily due to the use of toxic cyanides and organic solvents. Modern process development focuses on applying principles of green chemistry to mitigate these impacts. researchgate.net

Waste Generation: A significant advancement in the synthesis of this compound is the development of methods that avoid the generation of cyanide-containing wastewater and large quantities of inorganic salt byproducts like sodium sulfate. google.com This not only reduces the environmental impact but also eliminates the costly step of treating toxic waste streams.

Solvent Use: The use of organic solvents for extraction, such as diethyl ether or ethyl acetate (B1210297), contributes to the process's environmental footprint. chemicalbook.comgoogle.com Optimizing processes to minimize solvent use, or to efficiently recycle solvents, is a key goal for sustainable production.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. Processes that maximize atom economy are inherently less wasteful.

The following table compares the environmental features of different synthesis approaches.

| Aspect | Traditional Sodium Cyanide Method google.com | Improved Hydrocyanic Acid Method google.com |

| Primary Cyanide Source | Sodium Cyanide | Hydrocyanic Acid |

| Key Byproduct | Sodium Sulfate, Cyanide Wastewater | Minimal inorganic byproducts |

| Environmental Concern | Generation of large amounts of toxic wastewater and solid waste. | Avoids cyanide wastewater, improving environmental profile. |

| Purification | More complex due to byproducts. | Simplified purification steps. |

Patent Landscape and Intellectual Property in this compound Synthesis

The intellectual property landscape for the synthesis of this compound reflects a continuous drive for process improvement, focusing on enhancing yield, purity, stereoselectivity, and environmental sustainability. Numerous patents have been filed that claim novel methods and optimizations for its production.

Key areas of innovation highlighted in the patent literature include:

Control of Reaction Conditions: Early patents focused on establishing optimal reaction conditions to improve yield and purity. For example, Japanese patent JPS63316758A discloses a method of reacting epichlorohydrin with a cyanide under weakly basic conditions (pH 8.0-10.0) in a mixed solvent system to obtain the product in high purity. google.com

Minimization of Waste: More recent patents address the environmental shortcomings of earlier methods. Chinese patent CN1919835A describes a preparation method using hydrocyanic acid with a basic catalyst, which is claimed to avoid the generation of cyanide wastewater and sodium sulfate byproducts, thus simplifying purification and reducing environmental impact. google.com

pH Optimization for Purity: U.S. patent application US20060264652A1 details a process where reacting epichlorohydrin with a cyanide is conducted under a tighter pH range of 7.0 to 8.0. google.com This optimization is aimed at producing high-purity this compound, which is then used in a subsequent one-step reaction to prepare 4-chloro-3-hydroxybutanoic acid ester.

Stereospecific Synthesis: Several methods focus on producing specific enantiomers, such as (S)-4-chloro-3-hydroxybutyronitrile, by using chiral starting materials like (S)-epichlorohydrin. chemicalbook.comchemicalbook.com This is crucial as the compound is often used as a chiral building block in pharmaceutical synthesis. chemimpex.com

The table below summarizes key details from representative patents.

| Patent Number | Title | Assignee/Applicant | Key Innovation/Claim |

| JPS63316758A | Production of this compound google.com | Not specified | Reaction of epichlorohydrin with cyanide under weakly basic conditions (pH 8.0-10.0) to achieve high purity and yield. |

| CN1919835A | Preparation method of 4-chlorine-3-hydroxybutyronitrile google.com | Not specified | Use of hydrocyanic acid and a basic catalyst to avoid the generation of cyanide wastewater and sodium sulfate byproduct. |

| US20060264652A1 | Process for preparing 4-chloro-3-hydroxybutanoic acid ester google.com | Not specified | A two-step process where the first step involves reacting epichlorohydrin with cyanide at a controlled pH of 7.0-8.0 for high purity. |

Conclusion and Future Perspectives in 4 Chloro 3 Hydroxybutyronitrile Research

Summary of Key Research Advancements on 4-Chloro-3-hydroxybutyronitrile

Research into this compound has led to significant advancements, establishing it as a critical chiral building block in modern organic synthesis. A primary area of progress has been the development of efficient synthetic routes to its enantiomerically pure forms, (S)- and (R)-4-Chloro-3-hydroxybutyronitrile. chemimpex.comchemimpex.com These chiral nitriles are recognized as vital intermediates in the production of various bioactive molecules. chemimpex.com

Key advancements have centered on its application in pharmaceutical synthesis. Notably, it is a crucial precursor for the side chains of widely prescribed statin drugs, such as atorvastatin and rosuvastatin, which are used to lower cholesterol. chemicalbook.comarborpharmchem.comcymitquimica.com The synthesis of these pharmaceuticals often involves the reaction of epichlorohydrin (B41342) with a cyanide source to form the this compound core structure. google.comgoogle.comchemicalbook.com

Furthermore, the field has seen a significant shift towards more sustainable and efficient production methods through biocatalysis. Researchers have successfully employed enzymes like carbonyl reductases and alcohol dehydrogenases for the asymmetric reduction of precursors to yield (S)- or (R)-4-Chloro-3-hydroxybutyronitrile and its derivatives with high enantiomeric excess and yield. nih.govresearchgate.net These biocatalytic processes operate under mild conditions and offer a greener alternative to traditional chemical synthesis, reducing waste and improving purity. mdpi.comsemanticscholar.org

Emerging Research Avenues and Challenges for this compound Chemistry

The unique structure of this compound continues to open new research avenues. Beyond its established role in statin synthesis, emerging research is exploring its application as a precursor for other complex pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Its versatility as a chiral synthon allows for the construction of a wide range of enantiomerically pure compounds. Another promising area is in material science, where the compound is being investigated for the development of specialized polymers and resins with unique properties. chemimpex.com

Despite the progress, challenges remain in the field. A primary focus is on enhancing the sustainability and economic viability of its synthesis on an industrial scale. This includes the development of more robust and efficient biocatalysts and optimizing reaction conditions to maximize yield and minimize byproducts. researchgate.net For biocatalytic routes, a significant hurdle is the regeneration of expensive cofactors like NADH, leading to research into economical enzyme-coupled cofactor recycling systems. nih.govresearchgate.net Another challenge is the reduction of waste, particularly cyanide-containing wastewater generated in some synthetic pathways, pushing for the development of cleaner production technologies. google.comgoogle.com

Potential Impact on Pharmaceutical, Agrochemical, and Chemical Industries from this compound Research

Continued research into this compound is poised to have a substantial impact across several key industries.

Pharmaceutical Industry: The most significant impact lies within the pharmaceutical sector. As a key intermediate for statins and other drugs like L-carnitine, advancements in its synthesis directly affect the production efficiency and cost of these essential medicines. nih.govmdpi.com Its role as a versatile chiral building block is critical for the development of new, enantiomerically pure drugs that may offer improved efficacy and fewer side effects for a range of conditions, including neurological disorders. chemimpex.comchemimpex.com

Agrochemical Industry: In the agrochemical sector, this compound serves as an intermediate for formulating novel and more effective herbicides and pesticides. chemimpex.comchemimpex.com The development of more selective agrochemicals is crucial for improving crop yields and pest management while minimizing environmental impact. nih.gov Research into this compound can facilitate the design of next-generation crop protection agents with enhanced biological activity and specificity. chemimpex.com

Chemical Industries: For the broader chemical industry, this compound is a valuable tool in organic synthesis. It enables the creation of complex molecules and fine chemicals with specific functional groups. chemimpex.com Furthermore, its potential application in material science could lead to the creation of new polymers and materials with enhanced performance characteristics, such as increased durability and resistance. chemimpex.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective synthesis of (S)-4-chloro-3-hydroxybutyronitrile, and how do they compare in terms of efficiency and stereochemical control?

- Answer : The primary methods include:

- Biocatalytic synthesis : Halohydrin dehalogenases (HHDHs), such as HheC W249F mutant from Agrobacterium radiobacter, enable a one-pot, two-step process. This involves enzymatic dehalogenation of 1,3-dichloropropan-2-ol followed by cyanide-mediated epoxide ring-opening, yielding (S)-4-chloro-3-hydroxybutyronitrile with >97.5% enantiomeric excess (ee) and 86% isolated yield on preparative scales .

- Traditional chemical synthesis : This involves kinetic resolution (KR) of epichlorohydrin using metal complexes or enzymes, followed by cyanation. However, KR is limited to 50% theoretical yield due to inherent racemate separation challenges .

- Comparison : Biocatalysis outperforms KR in yield and stereoselectivity, with reduced reliance on toxic cyanide sources in optimized protocols .

Q. What analytical methods are recommended for determining the enantiomeric purity and physicochemical properties of 4-chloro-3-hydroxybutyronitrile?

- Answer :

- Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) is standard for ee determination .

- Polarimetry : Specific rotation measurements (e.g., [α]D = +11° for (R)-enantiomer) provide rapid enantiopurity screening .

- Spectroscopic techniques : NMR (e.g., H and C) and FT-IR verify structural integrity, while mass spectrometry confirms molecular weight (119.55 g/mol) .

- Physical property analysis : Density (1.25 g/mL), boiling point (110°C at 1 mmHg), and refractive index (1.474) are critical for process optimization .

Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?

- Answer : It serves as a precursor to ethyl (S)-4-chloro-3-hydroxybutanoate, a key intermediate for Atorvastatin (a cholesterol-lowering drug). Biocatalytic conversion using Rhodococcus erythropolis whole-cells or purified reductases achieves this transformation with high diastereoselectivity (>95%) .

Advanced Research Questions

Q. What strategies are employed to optimize HHDH-catalyzed reactions for industrial-scale production of (S)-4-chloro-3-hydroxybutyronitrile?

- Answer : Critical parameters include:

- Enzyme engineering : Directed evolution of HHDHs (e.g., HheC W249F) enhances activity and thermostability, enabling reactions at elevated temperatures (30–40°C) .

- Reaction conditions : pH 7–8 minimizes side reactions (e.g., hydrolysis), while NaCN concentration (1.5–2.0 equiv.) balances nucleophilic efficiency and toxicity .

- Solvent systems : Aqueous-organic biphasic systems improve substrate solubility and enzyme stability, achieving >90% conversion in <2 hours .

- Scale-up challenges : High catalyst loading (40 g/L lyophilized cells) and downstream purification (e.g., solvent extraction) require cost-benefit analysis .

Q. How do contradictions in reported enzymatic activities for this compound conversion inform experimental design?

- Answer : Discrepancies arise from:

- Strain-specific enzyme expression : Rhodococcus erythropolis No. 7 exhibits unique amidase activity, converting the nitrile to 4-chloro-3-hydroxybutyric acid, whereas other strains lack this trait .

- pH dependency : Activity of Pseudomonas azotoformans amidases drops sharply below pH 7.0, necessitating buffered systems for reproducibility .

- Resolution : Strain screening (e.g., via metagenomic libraries) and activity assays under standardized conditions (pH, temperature) mitigate variability .

Q. What role does substrate stereochemistry play in the regioselective opening of epichlorohydrin during this compound synthesis?

- Answer : HHDHs exhibit strict enantiopreference for (S)-epichlorohydrin, directing cyanide attack to the β-carbon of the epoxide. This results in retention of configuration at the hydroxyl-bearing carbon, yielding the (S)-enantiomer exclusively. Computational docking studies suggest steric and electronic interactions in the enzyme active site dictate this selectivity .

Q. How can conflicting data on the stability of this compound in aqueous vs. anhydrous environments be reconciled?

- Answer :

- Hydrolytic instability : The nitrile group undergoes slow hydrolysis to carboxylic acids in aqueous media (t₁/₂ ≈ 48 hours at pH 7), necessitating anhydrous storage .

- Stabilization strategies : Use of aprotic solvents (e.g., THF, acetonitrile) or low-temperature storage (-20°C under inert atmosphere) extends shelf life .

- Analytical validation : Karl Fischer titration monitors water content (<0.1% w/w) to prevent degradation during long-term storage .

Methodological Considerations

Q. What experimental protocols are recommended for scaling biocatalytic synthesis of this compound from lab to pilot plant?

- Answer :

- Fed-batch reactors : Maintain substrate concentration below inhibitory thresholds (e.g., <200 mM epichlorohydrin) to avoid enzyme inactivation .

- Immobilization : Cross-linked enzyme aggregates (CLEAs) of HHDHs improve reusability (≥5 cycles with <10% activity loss) .

- In-line analytics : PAT tools (e.g., Raman spectroscopy) enable real-time monitoring of ee and conversion, reducing batch failures .

Q. How can researchers address discrepancies in reported enantiomeric excess values for biocatalytically derived this compound?

- Answer :

- Standardized calibration : Use certified reference materials (CRMs) for HPLC/GC to minimize inter-lab variability .

- Racemization checks : Heat samples (80°C, 1 hour) and re-analyze; stable ee values confirm absence of racemization artifacts .

- Collaborative validation : Multi-lab round-robin testing under identical protocols resolves method-dependent biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.